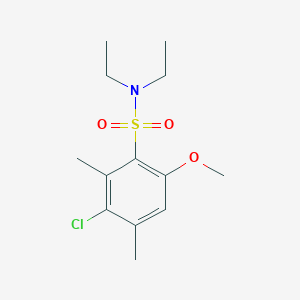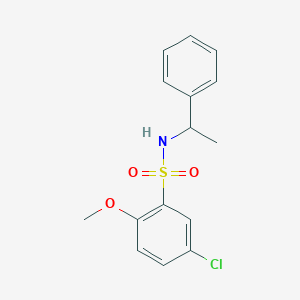
1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate, commonly known as OTNS, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OTNS belongs to the class of salicylate derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
作用機序
The mechanism of action of OTNS is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory molecules in the body. OTNS has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
OTNS has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory activity, OTNS has been found to have antioxidant, anti-tumor, and neuroprotective properties. OTNS has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
OTNS has several advantages over other anti-inflammatory drugs, including its potent activity, low toxicity, and favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
将来の方向性
There are several potential future directions for research on OTNS. One area of interest is the development of new drugs based on the structure of OTNS that have improved pharmacokinetic properties and lower toxicity. Another area of interest is the investigation of the role of OTNS in the regulation of the immune system and its potential applications in the treatment of autoimmune diseases. Finally, the use of OTNS in combination with other drugs for the treatment of various diseases is also an area of active research.
合成法
OTNS can be synthesized through a multi-step process involving the condensation of 2-naphthol and salicylic acid followed by cyclization and oxidation. The final product is obtained through recrystallization and purification.
科学的研究の応用
OTNS has been studied extensively for its potential applications in various scientific fields. One of the primary research areas is the development of new drugs for the treatment of inflammatory diseases. OTNS has shown potent anti-inflammatory activity in vitro and in vivo, making it a promising candidate for drug development.
特性
製品名 |
1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
(1-oxo-3,4-dihydro-2H-naphthalen-2-yl) 2-hydroxybenzoate |
InChI |
InChI=1S/C17H14O4/c18-14-8-4-3-7-13(14)17(20)21-15-10-9-11-5-1-2-6-12(11)16(15)19/h1-8,15,18H,9-10H2 |
InChIキー |
KBKCSNLMHHVGBM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1OC(=O)C3=CC=CC=C3O |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1OC(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















